molecular formula C8H7BrN2O B1379863 7-Bromo-4-methoxy-1H-indazole CAS No. 1337879-62-5

7-Bromo-4-methoxy-1H-indazole

Cat. No. B1379863
M. Wt: 227.06 g/mol
InChI Key: ASEVEOJGLPLZRP-UHFFFAOYSA-N
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Description

7-Bromo-4-methoxy-1H-indazole is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 . It is a type of indazole, which is a bicyclic compound made up of a benzene ring and a pyrazole ring .


Molecular Structure Analysis

The molecular structure of 7-Bromo-4-methoxy-1H-indazole consists of a pyrazole ring and a benzene ring. Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .


Physical And Chemical Properties Analysis

7-Bromo-4-methoxy-1H-indazole has a predicted boiling point of 371.2±22.0 °C and a predicted density of 1.678±0.06 g/cm3. It has a predicted pKa value of 12.11±0.40 .

Scientific Research Applications

  • Medicinal Chemistry

    • Indazole-containing heterocyclic compounds have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • The methods of application or experimental procedures involve various synthetic approaches including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
    • The outcomes of these applications are the production of drugs with indazole structural motifs that have been used for the treatment of various diseases .
  • Pharmaceutical Research

    • Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .
    • The methods of application involve the synthesis of indazole derivatives .
    • The outcomes of these applications are the production of drugs with significant pharmacological activities .
  • Treatment of Osteoporosis, Inflammatory Diseases, and Neurodegenerative Disorders

    • Recent medical research and development studies resulted in the production of indazole derivatives for the treatment of osteoporosis, inflammatory diseases, and neurodegenerative disorders .
    • The methods of application involve the synthesis of indazole derivatives .
    • The outcomes of these applications are the production of drugs with significant therapeutic effects .
  • Synthetic Approaches

    • The synthesis of 1H- and 2H-indazoles has been a focus of recent research .
    • The methods of application involve various synthetic approaches including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
    • The outcomes of these applications are the production of indazoles with a wide variety of medicinal applications .
  • Treatment of Respiratory Diseases

    • Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
    • The methods of application involve the synthesis of indazole derivatives .
    • The outcomes of these applications are the production of drugs with significant therapeutic effects .
  • Anticancer Applications

    • Several new N-phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities against the tumor cell lines panel derived from nine clinically isolated cancer types .
    • The methods of application involve the synthesis of indazole derivatives .
    • The outcomes of these applications are the production of drugs with significant therapeutic effects .
  • RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR Pathway Inhibitors

    • “7-Bromo-4-methoxy-1H-indazole” can be used to prepare dual inhibitors of the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways .
    • The methods of application involve the synthesis of indazole derivatives .
    • The outcomes of these applications are the production of drugs with significant therapeutic effects .
  • Anti-Inflammatory Agents

    • Indazoles can be used as anti-inflammatory agents .
    • The methods of application involve the synthesis of indazole derivatives .
    • The outcomes of these applications are the production of drugs with significant therapeutic effects .
  • Antimicrobial Agents

    • Indazoles can be used as antimicrobial agents .
    • The methods of application involve the synthesis of indazole derivatives .
    • The outcomes of these applications are the production of drugs with significant therapeutic effects .

properties

IUPAC Name

7-bromo-4-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-7-3-2-6(9)8-5(7)4-10-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEVEOJGLPLZRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=NNC2=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-methoxy-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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